WYE-125132

Descripción general

Descripción

WYE-125132, también conocido como WYE-132, es un inhibidor altamente potente y específico de la quinasa diana de la rapamicina en mamíferos (mTOR). Es un inhibidor competitivo del ATP que se dirige tanto al complejo mTOR 1 (mTORC1) como al complejo mTOR 2 (mTORC2). Este compuesto ha demostrado un potencial significativo en estudios preclínicos por su actividad antitumoral, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

WYE-125132 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un núcleo de pirazolo[3,4-d]pirimidina. La ruta sintética generalmente involucra los siguientes pasos:

- Formación del núcleo de pirazolo[3,4-d]pirimidina.

- Introducción de la porción espirocíclica.

- Acoplamiento con el grupo fenilo.

- Modificaciones finales para lograr el compuesto deseado.

Las condiciones de reacción a menudo involucran el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y diversos catalizadores para facilitar las reacciones. El producto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza superior al 97% .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se produce a granel y se somete a un estricto control de calidad para garantizar la coherencia y la eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

WYE-125132 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el compuesto, alterando sus propiedades.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes para las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales, mejorando la actividad del compuesto .

Aplicaciones Científicas De Investigación

Antitumor Activity

Case Studies and Research Findings:

-

Preclinical Pharmacology :

- WYE-125132 has demonstrated potent antitumor activity across various cancer models. In studies involving MDA361 breast cancer, U87MG glioma, A549 lung cancer, and A498 renal tumors, this compound exhibited substantial tumor regression when administered orally to tumor-bearing mice .

- The compound has an IC50 value of approximately 0.19 nmol/L, showcasing its high potency against mTOR .

-

Mechanistic Insights :

- Research indicates that this compound effectively inhibits the phosphorylation of key proteins involved in tumor growth. It targets P-AKT(S473) while minimally affecting P-AKT(T308), thus highlighting a direct regulatory role of mTORC2 on AKT in cancer cells .

- In a phospho-proteomic study, the treatment with this compound led to significant changes in the phosphorylation state of various proteins associated with cell growth and survival .

-

Ovarian Cancer :

- A study focused on epithelial ovarian cancer showed that this compound inhibited the proliferation of both primary and established human ovarian cancer cells. The compound induced caspase-dependent apoptosis and blocked the activation of mTORC1/2 .

- Notably, the introduction of a constitutively active AKT only partially mitigated the effects of this compound, indicating its robust efficacy in inhibiting tumor growth despite alterations in AKT signaling .

Comparative Efficacy Against Other Treatments

Table: Comparative Efficacy of this compound vs. Other mTOR Inhibitors

| Drug | Targeting | IC50 (nmol/L) | Tumor Types Treated | Mechanism of Action |

|---|---|---|---|---|

| This compound | mTORC1/C2 | 0.19 | Breast, Lung, Renal | ATP-competitive inhibition |

| Temsirolimus | mTORC1 | ~10 | Renal | Allosteric inhibition |

| AZD8055 | mTORC1/C2 | ~0.5 | Various | ATP-competitive inhibition |

Research Implications

The findings surrounding this compound suggest its potential as a novel therapeutic agent for various malignancies. Its unique mechanism allows for more comprehensive inhibition of the mTOR pathway compared to existing treatments. The ability to induce apoptosis while inhibiting tumor growth positions this compound as a promising candidate for further clinical development.

Mecanismo De Acción

WYE-125132 ejerce sus efectos inhibiendo la actividad de mTORC1 y mTORC2. Se une al sitio de unión al ATP de mTOR, evitando su actividad quinasa. Esta inhibición interrumpe las vías de señalización aguas abajo involucradas en el crecimiento celular, la proliferación y la supervivencia. Específicamente, this compound se dirige a la fosforilación de AKT, un regulador clave de la supervivencia celular y el metabolismo, induciendo así la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

WYE-125132 es único en su capacidad para inhibir tanto mTORC1 como mTORC2, a diferencia de la rapamicina y sus análogos (rapálogos), que solo inhiben mTORC1. Esta doble inhibición da como resultado un bloqueo más completo de la señalización de mTOR, lo que lleva a una actividad antitumoral mejorada. Compuestos similares incluyen:

Rapamicina: Inhibe mTORC1 pero no mTORC2.

Temsirolimus: Un rapálogo que también se dirige a mTORC1.

Everolimus: Otro rapálogo con propiedades similares a temsirolimus.

La capacidad de this compound para dirigirse a ambos complejos de mTOR lo convierte en un agente anticancerígeno más potente y efectivo en comparación con estos compuestos similares .

Actividad Biológica

WYE-125132, also known as WYE-132, is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, which plays a critical role in various cellular processes, including growth, proliferation, and survival. This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment.

This compound operates as an ATP-competitive inhibitor with an IC50 value of approximately 0.19 ± 0.07 nmol/L , demonstrating over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks) . It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which is crucial since many cancer cells exhibit dysregulation in these pathways.

Key Findings:

- Inhibition of Phosphorylation : this compound effectively inhibits mTORC1-dependent phosphorylation of S6K (T389) and mTORC2-dependent phosphorylation of AKT (S473) . This selective inhibition is vital for diminishing cancer cell survival and growth.

- Cell Line Efficacy : The compound has shown potent anti-proliferative effects against various cancer cell lines, including MDA361 (breast), U87MG (glioma), A549 (lung), and HCT116 (colon) .

In Vitro Studies

This compound has been evaluated in multiple in vitro studies where it demonstrated significant anticancer activity:

| Cell Line | Effect | Mechanism |

|---|---|---|

| MDA361 | Strong inhibition of growth | Reduced protein synthesis and cell size |

| U87MG | Potent antitumor activity | Targeting both mTORC1 and mTORC2 |

| A549 | Effective in reducing viability | Induces apoptosis through AKT inhibition |

| HCT116 | Inhibitory effects observed | Disruption of mTOR signaling pathways |

In Vivo Studies

In animal models, oral administration of this compound resulted in substantial tumor regression:

- MDA361 Breast Tumors : Significant reduction in tumor size was observed.

- A498 Renal Tumors : Complete regression was noted when combined with bevacizumab .

Comparative Studies with Rapalogs

This compound has been compared to traditional rapalogs like temsirolimus. The findings indicate that this compound provides a more robust inhibition of cancer cell growth and survival mechanisms:

- Stronger Inhibition : Compared to temsirolimus, this compound exhibited a more substantial reduction in protein synthesis and bioenergetic metabolism .

- Differential Impact on AKT Phosphorylation : While both compounds affect AKT signaling, this compound does not significantly reduce the steady-state levels of P-AKT(T308), indicating a more nuanced regulation of AKT activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Breast Cancer Model : In a study involving MDA361 breast cancer cells, treatment with this compound led to a marked decrease in tumor growth rates compared to controls.

- Glioma Treatment : U87MG glioma-bearing mice treated with this compound showed prolonged survival rates and reduced tumor burden.

- Lung Cancer Applications : A549 lung cancer models demonstrated significant responsiveness to this compound, reinforcing its potential as a therapeutic agent.

Propiedades

IUPAC Name |

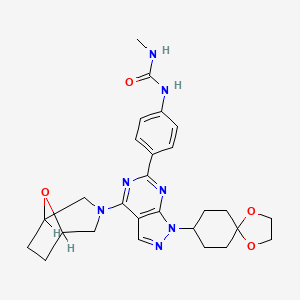

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHHRYZMBGPBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649521 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144068-46-1 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.